molecular formula C10H9N5O4 B11520657 1-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide

1-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B11520657
M. Wt: 263.21 g/mol
InChI Key: YVLYLEDQTQHZEN-IZZDOVSWSA-N
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Description

1-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a pyrazole ring, a nitrofuran moiety, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide typically involves the condensation of 1-methyl-1H-pyrazole-3-carbohydrazide with 5-nitrofuran-2-carbaldehyde under reflux conditions in ethanol. The reaction is catalyzed by a small amount of acetic acid to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazides depending on the electrophile used.

Scientific Research Applications

1-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide involves its interaction with biological macromolecules. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components, leading to cell death. Additionally, the pyrazole ring can interact with various enzymes, inhibiting their activity and disrupting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide is unique due to its combination of a nitrofuran moiety and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the carbohydrazide group further enhances its versatility in chemical synthesis and potential therapeutic applications.

Properties

Molecular Formula

C10H9N5O4

Molecular Weight

263.21 g/mol

IUPAC Name

1-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C10H9N5O4/c1-14-5-4-8(13-14)10(16)12-11-6-7-2-3-9(19-7)15(17)18/h2-6H,1H3,(H,12,16)/b11-6+

InChI Key

YVLYLEDQTQHZEN-IZZDOVSWSA-N

Isomeric SMILES

CN1C=CC(=N1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CN1C=CC(=N1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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